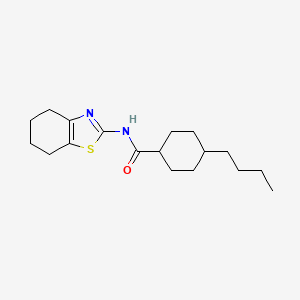
4-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexane-1-carboxamide is a complex organic compound with a molecular weight of 320.5 g/mol . This compound features a cyclohexane ring substituted with a butyl group and a carboxamide group, which is further linked to a tetrahydrobenzothiazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexane-1-carboxamide typically involves the reaction of cyclohexane-1-carboxylic acid with 4-butylamine to form the corresponding amide. This intermediate is then reacted with 2-aminothiophenol under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like DCM or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexane-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Uniqueness
4-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the cyclohexane ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities .
Properties
Molecular Formula |
C18H28N2OS |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H28N2OS/c1-2-3-6-13-9-11-14(12-10-13)17(21)20-18-19-15-7-4-5-8-16(15)22-18/h13-14H,2-12H2,1H3,(H,19,20,21) |
InChI Key |
YOJSXJNPTSQPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NC3=C(S2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















